3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid
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Overview
Description
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is an organic compound with the molecular formula C8H5ClF2O4S. This compound is characterized by the presence of a chlorosulfonyl group, two fluorine atoms, and a methyl group attached to a benzoic acid core. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid typically involves the chlorosulfonation of 2,6-difluoro-5-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:
Chlorosulfonation: 2,6-difluoro-5-methylbenzoic acid is treated with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or other reduced products.
Oxidation Reactions: Oxidative conditions can convert the compound into different oxidized forms, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions. Conditions typically involve mild temperatures and the presence of a base to facilitate the reaction.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve reduction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under specific conditions to induce oxidation.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Produced by reacting with alcohols.
Reduced Products: Obtained through reduction reactions.
Oxidized Products: Result from oxidation reactions.
Scientific Research Applications
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Chlorosulfonyl)benzoic acid: Similar structure but lacks the fluorine and methyl groups.
2,6-Difluoro-5-methylbenzoic acid: Lacks the chlorosulfonyl group.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but has different reactivity and applications.
Uniqueness
3-(Chlorosulfonyl)-2,6-difluoro-5-methylbenzoic acid is unique due to the presence of both fluorine atoms and a chlorosulfonyl group, which imparts distinct reactivity and properties. The combination of these functional groups makes it a valuable intermediate in various chemical syntheses and industrial applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2613383-46-1 |
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Molecular Formula |
C8H5ClF2O4S |
Molecular Weight |
270.6 |
Purity |
95 |
Origin of Product |
United States |
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